molecular formula C16H15BrN6O B454302 4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N'-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE

4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N'-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B454302
M. Wt: 387.23g/mol
InChI Key: WMFSFHHCVMVPGC-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide is a complex organic compound that features a combination of pyrazole and benzohydrazide moieties

Preparation Methods

The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivatives, followed by their coupling with benzohydrazide under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H15BrN6O

Molecular Weight

387.23g/mol

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-[(E)-(2-methylpyrazol-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C16H15BrN6O/c1-22-15(6-7-19-22)9-18-21-16(24)13-4-2-12(3-5-13)10-23-11-14(17)8-20-23/h2-9,11H,10H2,1H3,(H,21,24)/b18-9+

InChI Key

WMFSFHHCVMVPGC-GIJQJNRQSA-N

SMILES

CN1C(=CC=N1)C=NNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Isomeric SMILES

CN1C(=CC=N1)/C=N/NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Canonical SMILES

CN1C(=CC=N1)C=NNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Origin of Product

United States

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